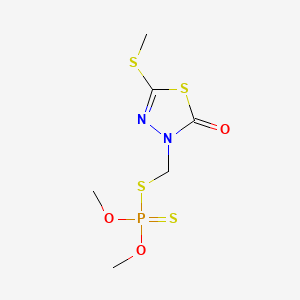![molecular formula C13H11N3O B12905933 4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one CAS No. 88875-30-3](/img/structure/B12905933.png)
4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its chemical structure consists of a pyrimidine ring fused with an imidazole ring, with a methyl group (CH₃) at position 4 and a phenyl group (C₆H₅) at position 6.
- Exposure to PhIP occurs primarily through dietary intake, especially when consuming grilled, fried, or roasted meats.
PhIP: is a heterocyclic aromatic amine commonly found in cooked meat and other heat-processed foods. It belongs to a class of mutagens.
Méthodes De Préparation
Industrial Production: While PhIP is not directly synthesized industrially, its formation during cooking processes is relevant for food safety and health considerations.
Analyse Des Réactions Chimiques
Reactions: PhIP can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the context (e.g., cooking temperature, pH). For example, high-temperature cooking generates PhIP from precursors.
Major Products: The primary product is PhIP itself, but other minor derivatives may form during cooking.
Applications De Recherche Scientifique
Cancer Research: PhIP is a potent carcinogen, implicated in DNA damage and mutagenesis. Researchers study its role in cancer development.
Toxicology: Investigating PhIP’s effects on human health, metabolism, and exposure levels.
Food Safety: Assessing dietary exposure and developing mitigation strategies.
Mécanisme D'action
DNA Interaction: PhIP binds to DNA, leading to mutations and potentially cancer initiation.
Metabolic Activation: Cytochrome P450 enzymes activate PhIP, forming reactive intermediates that damage DNA.
Molecular Targets: DNA adducts and protein modifications contribute to its toxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) share structural features.
Uniqueness: PhIP’s prevalence in cooked meats and its specific mutagenic properties distinguish it from similar compounds.
Remember that PhIP’s health implications underscore the importance of understanding its formation, metabolism, and potential risks
Propriétés
Numéro CAS |
88875-30-3 |
|---|---|
Formule moléculaire |
C13H11N3O |
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
4-methyl-6-phenyl-1H-imidazo[1,5-a]pyrimidin-2-one |
InChI |
InChI=1S/C13H11N3O/c1-9-7-12(17)15-11-8-14-13(16(9)11)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17) |
Clé InChI |
ILCOKMDEZZAZJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC2=CN=C(N12)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



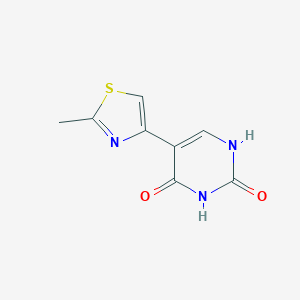
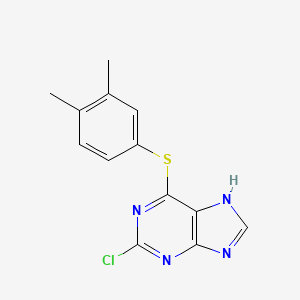
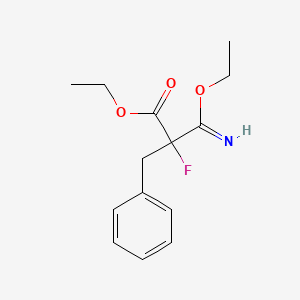
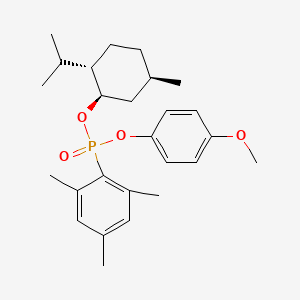

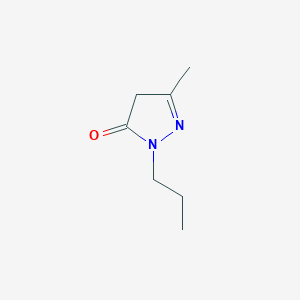
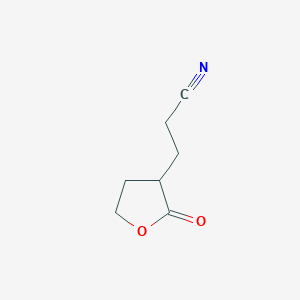
![2-[(4-Methoxyphenyl)methyl]furan](/img/structure/B12905882.png)

![5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905892.png)
![2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one](/img/structure/B12905894.png)

